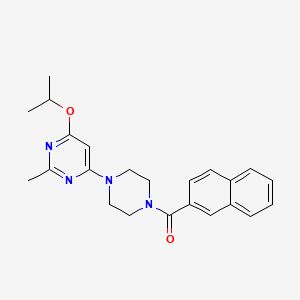
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the quinoline and pyrrolidine rings could potentially allow for interesting interactions and conformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoroquinolin group could potentially increase the compound’s stability and lipophilicity, which could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Medical Imaging Applications
One significant application of related compounds is in medical imaging, particularly in the diagnosis of neurodegenerative diseases. For example, a study by (Talakad G. Lohith et al., 2018) explored the use of 18F-MK-6240, a PET tracer with high selectivity for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease. This research highlighted the compound's potential in providing insights into NFT deposition patterns in the brain, which could enhance the understanding and diagnosis of Alzheimer's and other tauopathies.
Drug Metabolism and Disposition
Another field of application is the study of drug metabolism and disposition. For instance, the work by (C. Renzulli et al., 2011) detailed the metabolism of SB-649868, an orexin receptor antagonist, highlighting the metabolic pathways and excretion patterns in humans. This type of research is crucial for understanding how drugs are processed in the body, which in turn informs dosing, safety, and efficacy.
Toxicological Studies
The compound's structural relatives are also used in toxicological studies to assess the effects of chemical exposures. A study by (Y. Tao et al., 2022) reported on the toxicological impact of 5-amino-2-(trifluoromethyl)pyridine, demonstrating its potential to cause methemoglobinemia and toxic encephalopathy upon inhalation. This research underscores the importance of understanding the toxicological profiles of chemicals to prevent and manage poisoning incidents effectively.
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. If it’s intended to be a drug, future research could involve further optimization of the compound’s structure to improve its efficacy and safety, as well as detailed studies to understand its mechanism of action .
Eigenschaften
IUPAC Name |
[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-14-5-7-17(11-15(14)2)25-21-18-12-16(23)6-8-20(18)24-13-19(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJMMBGMTSPGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2999360.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2999362.png)
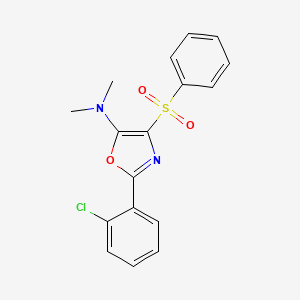

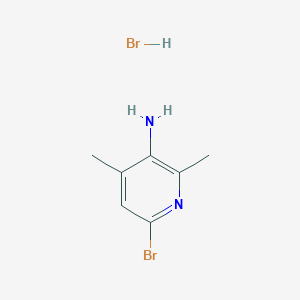

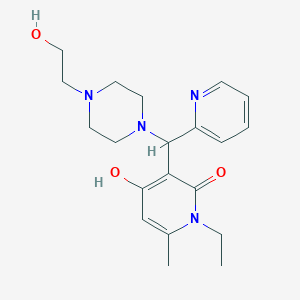

![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide](/img/structure/B2999373.png)

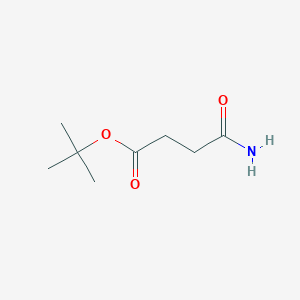
![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2999378.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide](/img/structure/B2999382.png)
